Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
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Overview
Description
Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a specialized organic compound known for its unique structure and properties. This compound features a benzoic acid core with a methoxy group at the 2-position and a trifluoromethyl-diazirinyl group at the 4-position. The presence of the trifluoromethyl-diazirinyl group makes it particularly interesting for applications in photochemistry and as a photoaffinity label.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multiple steps. One common approach starts with the preparation of 2-methoxybenzoic acid, which is then subjected to electrophilic substitution reactions to introduce the trifluoromethyl group. The diazirinyl group is subsequently introduced through a series of reactions involving diazomethane and trifluoromethylation agents .
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized applications. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The diazirinyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 2-carboxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, while nucleophilic substitution of the diazirinyl group can lead to various substituted derivatives .
Scientific Research Applications
Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of advanced materials and photochemical processes .
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves the generation of reactive intermediates upon exposure to UV light. The diazirinyl group forms a highly reactive carbene species that can covalently bind to nearby molecules, making it an effective tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirinyl group, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the diazirinyl group, making it less reactive in photochemical applications
3-(Trifluoromethyl)benzoic acid: Another similar compound with the trifluoromethyl group at a different position, affecting its reactivity and applications
Uniqueness
The uniqueness of benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- lies in its combination of the methoxy, trifluoromethyl, and diazirinyl groups. This combination imparts distinct photochemical properties, making it highly valuable for photoaffinity labeling and other specialized applications .
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-7-4-5(2-3-6(7)8(16)17)9(14-15-9)10(11,12)13/h2-4H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWXBRLEYAPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473807 |
Source
|
Record name | Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201151-00-0 |
Source
|
Record name | Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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